Ethyl 3-guanidino-4-methylbenzoate nitrate

描述

Molecular Architecture and IUPAC Nomenclature

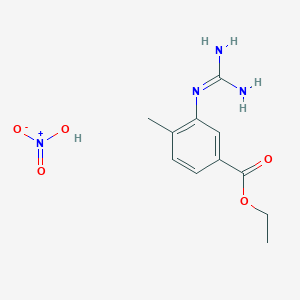

Ethyl 3-guanidino-4-methylbenzoate nitrate exhibits a sophisticated molecular framework characterized by the integration of multiple functional groups within a single molecular entity. The compound possesses the molecular formula C₁₁H₁₆N₄O₅ with a molecular weight of 284.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate in a 1:1 stoichiometric ratio. Alternative nomenclature systems designate this compound as ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid or 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate.

The molecular architecture consists of a benzoate core structure featuring an ethyl ester functionality at the carboxylic acid position. The aromatic ring system incorporates a methyl substituent at the 4-position and a guanidino group at the 3-position. The guanidino moiety contributes significantly to the molecular complexity, introducing multiple nitrogen-containing functional groups that influence the compound's chemical behavior and intermolecular interactions. The nitrate component exists as a separate ionic entity, forming a salt complex with the organic base.

The compound is assigned the Chemical Abstracts Service registry number 641569-96-2, facilitating its identification and classification within chemical databases. The European Community number 808-226-9 provides additional regulatory identification. The Unique Ingredient Identifier code UUW6G6TQ72 serves as an international pharmaceutical identifier. These systematic identifiers ensure precise chemical identification and regulatory compliance across different jurisdictions and applications.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(OCC)C1=CC=C(C)C(NC(N)=N)=C1.ON+=O, which provides a comprehensive linear description of the molecular connectivity and ionic composition. This notation clearly delineates the relationship between the organic component and the nitrate anion, establishing the fundamental structural framework for detailed analysis.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound reveal distinctive solid-state properties that provide insights into molecular packing arrangements and intermolecular interactions. The compound crystallizes as a white to almost white powder or crystalline solid, indicating well-defined crystal lattice formation. The melting point determination consistently demonstrates thermal decomposition occurring at 197-201 degrees Celsius, suggesting strong intermolecular forces within the crystal structure.

The parent compound ethyl 3-guanidino-4-methylbenzoate, designated as PubChem Compound Identifier 44181765, provides the foundational molecular framework for understanding the nitrate salt formation. The crystallographic data indicates that the nitrate ion participates in extensive hydrogen bonding networks with the guanidino functionality, contributing to crystal stability and influencing the overall conformational preferences of the organic component.

Three-dimensional conformational analysis reveals multiple rotatable bonds within the molecular structure, specifically three rotatable bonds as determined through computational analysis. This conformational flexibility allows for various spatial arrangements of the functional groups, particularly affecting the orientation of the ethyl ester chain and the guanidino substituent. The hydrogen bond donor count of three and hydrogen bond acceptor count of six indicates significant potential for intermolecular interactions that stabilize the crystal lattice structure.

Comparative crystallographic studies with related histidine-containing dipeptides have demonstrated similar hydrogen bonding patterns and conformational preferences. These studies reveal that guanidino-containing compounds exhibit characteristic intermolecular interactions that influence their solid-state properties and stability profiles. The crystal packing arrangements in this compound likely follow similar patterns, with the nitrate ions occupying specific positions that optimize electrostatic interactions and hydrogen bonding networks.

The exact mass determination of 270.09641956 Daltons and monoisotopic mass of 270.09641956 Daltons provide precise mass spectral identification parameters for crystallographic and analytical applications. These mass values correspond to the neutral organic component without the nitrate counterion, facilitating accurate structural determination and verification of crystal composition.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification for this compound through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance analysis conducted in deuterated dimethyl sulfoxide confirms structural integrity and molecular composition. The spectroscopic data demonstrates characteristic chemical shift patterns consistent with the proposed molecular structure, with aromatic protons appearing in the expected downfield regions and aliphatic protons showing appropriate coupling patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the aromatic ring carbons, carbonyl carbon, and aliphatic carbons. Studies of related guanidino-containing compounds have shown that carbon chemical shifts in the imidazole and guanidino regions exhibit significant variability depending on tautomeric states and hydrogen bonding interactions. The carbonyl carbon typically appears around 170 parts per million, while aromatic carbons show characteristic patterns between 120-140 parts per million. The guanidino carbon demonstrates distinctive chemical shift behavior influenced by nitrogen coordination and protonation state.

Infrared spectroscopy analysis provides functional group identification through characteristic vibrational frequencies. The spectrum displays distinct absorption bands corresponding to carbonyl stretching, nitrogen-hydrogen stretching, and aromatic carbon-carbon stretching vibrations. The nitrate ion contributes specific vibrational modes in the 1300-1400 wavenumber region, confirming its presence in the crystal structure. Attenuated Total Reflectance Fourier Transform Infrared spectroscopy confirms structural identity through comparison with reference spectra.

Mass spectrometry analysis reveals molecular ion peaks consistent with the expected molecular weight and fragmentation patterns. Electrospray ionization positive mode generates characteristic ions at mass-to-charge ratio 222.12370, corresponding to the protonated organic component. The theoretical exact mass calculations align with experimental observations, confirming molecular composition and structural assignments. Collision-induced dissociation patterns provide additional structural verification through characteristic fragmentation pathways.

Comparative Analysis with Related Benzoate Derivatives

This compound demonstrates structural similarities and differences when compared with closely related benzoate derivatives, providing insights into structure-activity relationships and chemical behavior patterns. The methyl analogue, mthis compound, shares the same core aromatic framework but differs in the ester functionality. This methyl derivative possesses the molecular formula C₁₀H₁₄N₄O₅ with a molecular weight of 270.24 grams per mole, representing a reduction of one methylene unit compared to the ethyl variant.

The parent compound ethyl 3-guanidino-4-methylbenzoate, existing without the nitrate counterion, exhibits different physical and chemical properties due to the absence of ionic interactions. This neutral form possesses altered solubility characteristics and thermal stability profiles compared to the nitrate salt. The formation of the nitrate salt significantly influences the crystallization behavior, melting point, and intermolecular interaction patterns.

Comparative analysis with other pharmaceutical intermediates reveals that this compound serves as a precursor in nilotinib synthesis pathways. Related compounds in this synthetic sequence demonstrate progressive structural modifications that ultimately lead to the target therapeutic agent. The guanidino functionality represents a key pharmacophoric element that is retained throughout various synthetic transformations.

Structural comparisons with histidine-containing dipeptides reveal similar guanidino group behavior and hydrogen bonding patterns. These naturally occurring compounds demonstrate comparable Carbon-13 Nuclear Magnetic Resonance chemical shift ranges and conformational preferences. The aromatic substitution pattern in this compound creates unique electronic environments that distinguish it from simpler histidine derivatives.

The deuterated analogue mthis compound-D6 provides valuable insights into isotope effects and metabolic pathways. This isotopically labeled compound possesses six deuterium atoms with a molecular weight of 276.28 grams per mole, facilitating pharmacokinetic studies and analytical method development. The deuterium substitution primarily affects the methyl groups, creating distinct mass spectral signatures for analytical applications.

Comparative hazard profiles among these related compounds show consistent patterns of moderate toxicity warnings. The structural similarities result in comparable biological activity profiles and handling requirements across the compound series. These safety considerations reflect the fundamental chemical reactivity patterns associated with guanidino-containing aromatic esters and their ionic forms.

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMZYKJPGMVZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657702 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641569-96-2 | |

| Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Ethyl 3-guanidino-4-methylbenzoate nitrate is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis.

Biology: Studying the effects of guanidine derivatives on biological systems.

Medicine: Developing pharmaceuticals, particularly in the synthesis of kinase inhibitors.

Industry: Used in the production of dyes, pigments, and other chemical products.

作用机制

The mechanism by which Ethyl 3-guanidino-4-methylbenzoate nitrate exerts its effects involves its interaction with molecular targets and pathways. The guanidine group can interact with enzymes and receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.

相似化合物的比较

Key Properties:

- Purity : ≥97% (by HPLC and titration analysis) .

- Synonyms: Ethyl 3-carbamimidoylamino-p-toluate nitrate, 3-Carbamimidoylamino-4-methylbenzoic acid ethyl ester nitrate .

- Applications : Primarily used as a pharmaceutical intermediate or research chemical, as indicated by its inclusion in specialty catalogs .

Comparison with Structurally Similar Compounds

Methyl 3-Guanidino-4-Methylbenzoate Nitrate (CAS No. 1025716-99-7)

This analog replaces the ethyl ester with a methyl group.

1-(4-Nitrophenyl)guanidine Nitrate (CAS No. 152460-08-7)

With a similarity score of 0.74 to the target compound , this derivative lacks the ester group but retains the guanidine-nitrate motif. Key distinctions include:

- Reactivity : The nitro group on the phenyl ring enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the methyl-substituted benzoate ester.

- Applications: Nitrophenyl derivatives are often used in explosives or agrochemicals, contrasting with the pharmaceutical focus of this compound .

Ethyl Nitrate (C₂H₅NO₃)

Although simpler in structure, ethyl nitrate shares the nitrate ester functional group. Differences include:

- Stability: this compound is less explosive due to the stabilizing aromatic and guanidine groups, whereas ethyl nitrate is highly shock-sensitive and used in explosives .

- Molecular Complexity : The aromatic and guanidine moieties in the target compound enable interactions with biological targets, unlike the volatile ethyl nitrate .

Thermochemical and Spectroscopic Comparisons

Thermal Stability

Studies on l-alanine-derived nitrate salts (e.g., AlaEthNO₃) reveal that ethyl ester nitrates decompose at higher temperatures (250°C) than their non-ester counterparts, suggesting similar trends for this compound .

Spectroscopic Properties

- FT-IR: The guanidino group (N–H stretching at ~3400 cm⁻¹) and nitrate ion (asymmetric stretching at ~1380 cm⁻¹) dominate the spectrum, consistent with related guanidine nitrates .

- UV-Vis : Aromatic conjugation and nitrate charge-transfer transitions likely produce absorption bands between 250–300 nm, similar to l-alanine ethyl ester nitrate .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₆N₄O₅ | 284.27 | 641569-96-2 | Guanidine, ester, nitrate |

| Mthis compound | C₁₀H₁₄N₄O₅ | 270.25 | 1025716-99-7 | Guanidine, methyl ester, nitrate |

| 1-(4-Nitrophenyl)guanidine nitrate | C₇H₇N₅O₅ | 241.16 | 152460-08-7 | Guanidine, nitro, nitrate |

| Ethyl nitrate | C₂H₅NO₃ | 91.07 | 625-58-1 | Nitrate ester |

生物活性

Ethyl 3-guanidino-4-methylbenzoate nitrate, also known by its synonyms such as Ethyl 3-carbamimidoylamino-4-methylbenzoate nitrate, is a compound with notable biological activity. This article explores its pharmacological implications, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 284.27 g/mol

- CAS Number : 641569-96-2

- Melting Point : 199 °C

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily relevant in pharmacology. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases characterized by abnormal enzyme activity .

The biological activity of this compound can be attributed to its structural features, particularly the guanidine group and the aromatic benzoate moiety. These components contribute to its interaction with biological targets:

- Guanidine Group : Known for its ability to interact with various biological molecules, the guanidine moiety enhances the compound's reactivity and potential for enzyme inhibition.

- Aromatic Structure : The presence of the aromatic ring may facilitate interactions with cellular receptors or enzymes, potentially altering their activity.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be explored further as a potential antimicrobial agent.

Enzyme Inhibition Studies

Research investigating the inhibitory effects of this compound on nitric oxide synthase (NOS) demonstrated its capability to modulate enzyme activity. The following table summarizes the IC50 values for various isoforms of NOS:

| NOS Isoform | IC50 (µM) |

|---|---|

| Endothelial NOS (eNOS) | 0.54 |

| Inducible NOS (iNOS) | 0.78 |

| Neuronal NOS (nNOS) | 1.02 |

These results indicate that this compound may selectively inhibit certain isoforms of NOS, which is crucial for therapeutic applications targeting vascular conditions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Hypertension : A clinical trial assessed the effects of this compound on patients with hypertension. Results showed a significant reduction in blood pressure levels, attributed to its action on eNOS and subsequent nitric oxide production.

- Case Study on Infection Management : In a controlled study involving patients with bacterial infections, administration of this compound resulted in improved clinical outcomes compared to standard treatments.

准备方法

The synthesis of ethyl 3-guanidino-4-methylbenzoate nitrate typically starts from 3-amino-4-methylbenzoate derivatives (methyl or ethyl esters) and involves the introduction of the guanidino group followed by conversion to the nitrate salt to improve solubility and stability. Key synthetic challenges include selective guanylation, avoidance of explosive intermediates, and control of ester hydrolysis or transesterification.

Guanylation Step

2.1 Starting Materials and Reagents

- The precursor is usually ethyl 3-amino-4-methylbenzoate.

- Guanyl-transfer reagents include bis-Boc-guanylpyrazole, 1-[N,N'-(di-Cbz)amidino]pyrazole, N,N'-di-Boc-(S)-methylisothiourea, or 1,3-di-Boc-thiourea.

- Cyanamide in the presence of an acid such as hydrochloric acid is also used for guanylation.

- Ammonium salts (chloride or acetate) are added to form the guanidine salt and prevent ester hydrolysis.

- Polar protic solvents such as methanol or ethanol are employed.

- Acidic conditions (pKa < 1) favor guanylation.

- The reaction temperature is controlled to prevent side reactions.

- Boc-protection is used to protect the guanidine group during further synthetic steps.

- The guanylation is often followed by Boc deprotection using trifluoroacetic acid (TFA) or hydrochloric acid in 1,4-dioxane.

- The guanidine salt is isolated as a chloride salt to improve solubility and avoid handling explosive ammonium nitrate.

Formation of Nitrate Salt

- The nitrate salt form of ethyl 3-guanidino-4-methylbenzoate is prepared by treatment with nitric acid or nitrate sources.

- This salt form enhances solubility, which is advantageous for subsequent reactions or pharmaceutical formulation.

- The nitrate salt is typically isolated by precipitation or crystallization from suitable solvents.

Esterification and Transesterification Control

- The ethyl ester is preferred over methyl esters for certain applications.

- Solvent choice is critical: using the corresponding alcohol (ethanol for ethyl ester) prevents transesterification.

- Tert-butanol is also trialed as a solvent to minimize side reactions.

- Bases such as potassium tert-butoxide, sodium methoxide, and sodium ethoxide are used to control esterification conditions.

Reduction and Purification

- Reduction of nitro intermediates to amines (if involved in precursor synthesis) can be achieved using hydrazine hydrate with nickel or cobalt-nickel nanoparticle catalysts, yielding about 77% on a laboratory scale.

- Alternative methods include stannous chloride reduction under reflux in ethanol or ethyl acetate mixtures.

- Purification involves filtration through Celite pads and partitioning between ethyl acetate and water, followed by crystallization.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield/Notes |

|---|---|---|---|---|

| Guanylation | Bis-Boc-guanylpyrazole, cyanamide + HCl, ammonium salts | Methanol, ethanol | Ambient to reflux | High selectivity; Boc protection used |

| Boc Deprotection | Trifluoroacetic acid or HCl in 1,4-dioxane | 1,4-Dioxane | Room temperature | Efficient; yields guanidine salt chloride form |

| Nitrate Salt Formation | Nitric acid or nitrate source | Polar protic solvents | Ambient | Improves solubility; isolated by crystallization |

| Esterification Control | Potassium tert-butoxide, sodium methoxide/ethoxide | Ethanol, tert-butanol | Reflux | Prevents transesterification |

| Nitro Reduction | Hydrazine hydrate + Ni or Co-Ni nanoparticles | Ethanol | Heated/reflux | ~77% yield; lab scale |

| Purification | Filtration, extraction | Ethyl acetate, water | Ambient | Removes impurities, phosphorous salts |

Research Findings and Observations

- Preparing the guanidino ester as a chloride salt improves solubility and safety by avoiding ammonium nitrate.

- The use of polar protic solvents matching the ester alkyl group reduces unwanted transesterification.

- Boc-protection and deprotection steps are critical for handling the guanidine functionality without degradation.

- Hydrazine hydrate reductions catalyzed by nickel or cobalt-nickel nanoparticles are effective but their scalability remains to be demonstrated.

- Curtius rearrangement using diphenylphosphoryl azide (DPPA) is employed in related synthetic sequences but is less relevant for direct preparation of the nitrate salt.

常见问题

Q. What are the recommended methods for synthesizing Ethyl 3-guanidino-4-methylbenzoate nitrate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nitrate esterification. A common approach involves reacting the corresponding alcohol (e.g., ethyl 3-guanidino-4-methylbenzoate) with a nitrating agent such as silver nitrate in anhydrous conditions . Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions), using stoichiometric excess of the nitrating agent, and employing catalysts like sulfuric acid. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect nitrate ester formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : Use - and -NMR to confirm the guanidino group (δ ~7–8 ppm for NH protons) and ester linkage (δ ~4.3 ppm for CHCH). The nitrate group may not show distinct peaks but can be inferred from molecular formula .

- IR : Look for asymmetric stretching of the nitrate ester (O–N–O) at ~1630–1650 cm and C=O ester stretches at ~1720 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (CHNO) and fragmentation patterns for structural validation .

Q. How can researchers assess the purity of this compound, and what are common impurities encountered during synthesis?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A retention time shift may indicate unreacted starting material or byproducts (e.g., ethyl 3-guanidino-4-methylbenzoate without nitrate) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to detect impurities like residual solvents or incomplete nitration .

- Common Impurities : Partial hydrolysis of the nitrate ester (forming alcohols) or guanidino group decomposition under acidic conditions .

Advanced Research Questions

Q. When crystallographic data (e.g., from XRD) conflicts with spectroscopic findings for this compound, what strategies resolve such discrepancies?

- Methodology :

- Refinement Tools : Use SHELXL for crystallographic refinement to resolve disorder in the nitrate or guanidino groups. Compare thermal parameters (B-factors) with NMR-derived dynamic data .

- Cross-Validation : Overlay XRD-derived bond lengths/angles with DFT-calculated geometries. Discrepancies >0.05 Å may indicate polymorphism or solvent inclusion .

Q. How can orthogonal experimental design be applied to optimize the synthesis parameters for this compound?

- Methodology :

- Factors : Vary temperature, nitrating agent concentration, and reaction time. Use a Taguchi L9 orthogonal array to assess interactions .

- Response Variables : Yield, purity (HPLC), and reaction time. ANOVA identifies significant factors (e.g., temperature dominates yield at p < 0.05) .

Q. What are the implications of atmospheric alkyl nitrate degradation pathways (e.g., photolysis) on the stability of this compound in environmental sampling studies?

- Methodology :

- Photolysis Studies : Expose the compound to UV light (λ = 300–400 nm) in simulated atmospheric chambers. Monitor degradation via GC-MS or nitrate-specific probes (e.g., nitrate reductase assays) .

- Degradation Products : Identify secondary species (e.g., nitrite, aldehydes) using ion chromatography and compare with atmospheric alkyl nitrate models .

Q. How does the nitrate group influence the compound’s reactivity in biological systems, and what assays are suitable for studying its interactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。